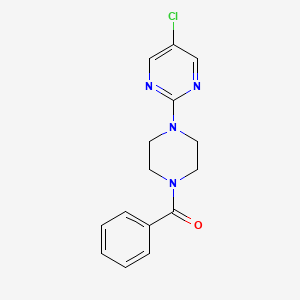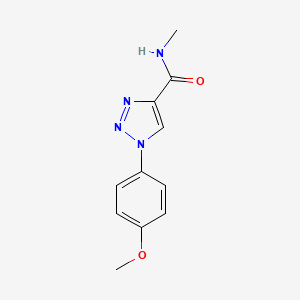![molecular formula C16H15F3N4O B15114409 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114409.png)
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a difluorobenzoyl group and a pyrimidine ring with additional fluorine and methyl substitutions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The key steps include:
Formation of the Piperazine Precursor: The piperazine ring is synthesized through a reaction between piperazine and 2,6-difluorobenzoyl chloride under basic conditions.
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2,4-dichloro-5-fluoro-6-methylpyrimidine, with suitable reagents.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine precursors under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl-substituted positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and regulation of adenosine function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Another piperazine derivative used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups on the pyrimidine ring, along with the difluorobenzoyl group on the piperazine ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H15F3N4O |
|---|---|
Molekulargewicht |
336.31 g/mol |
IUPAC-Name |
(2,6-difluorophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15F3N4O/c1-10-14(19)15(21-9-20-10)22-5-7-23(8-6-22)16(24)13-11(17)3-2-4-12(13)18/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
PRRGXPMLTAYDGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15114336.png)
![4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15114338.png)
![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15114341.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114344.png)
![4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114367.png)

![3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15114374.png)


![1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15114393.png)
![2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114400.png)

![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B15114408.png)
![2-(2-methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114414.png)
